7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol It is characterized by a quinoxaline ring system that is partially saturated and substituted with a bromine atom at the 7th position and a methyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products Formed: The major products depend on the type of reaction. For substitution reactions, the products are typically the corresponding substituted quinoxalines. Oxidation and reduction reactions yield oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of quinoxaline derivatives with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The bromine and methyl substituents may enhance its binding affinity and specificity towards these targets . Further research is needed to fully understand the pathways involved.
Comparison with Similar Compounds
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atoms within the ring.
5-Bromo-1-methyl-1H-1,2,4-triazole: Another brominated heterocycle with different ring structure and properties.
Uniqueness: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-4-methyl-2,3-dihydro-1H-quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBNWIOESLEWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427391-09-0 | |
Record name | 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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